Scientific Field: Pharmaceutical Sciences Application Summary: The compound is explored for its role in the synthesis of acid-resistant enzymes, which have applications in the production of chemicals, food, and pharmaceuticals . Methods of Application: Protein engineering and enzyme immobilization techniques are employed to enhance the yield and specificity of these enzymes. Results Summary: The development of acid-resistant enzymes has led to more efficient industrial processes and the potential for novel pharmaceutical applications .
Scientific Field: Polymer Chemistry Application Summary: (2R)-3-hydroxy-2-phenylpropanoic acid is used in the synthesis of bio-based polymers like polylactic acid (PLA), which are crucial for sustainable materials development . Methods of Application: The compound is polymerized through ring-opening polymerization or direct polycondensation to produce high molecular weight PLA. Results Summary: The synthesis methods allow for precise control over molecular weight and composition, leading to the production of high-performance PLA materials .
Scientific Field: Analytical Chemistry Application Summary: The compound is involved in the development of analytical methods for the synchronous analysis of pharmaceuticals in human fluids . Methods of Application: Techniques like voltammetry are used with screen-printed electrodes in optimal supporting electrolytes for the analysis. Results Summary: The developed methods have shown improved sensitivity, stability, and reproducibility for the detection of various compounds in complex matrices .
Scientific Field: Biotechnology Application Summary: The compound’s derivatives are investigated for their use in the biosynthesis and diversification of natural products through S-adenosyl-methionine-dependent methyltransferases . Methods of Application: Enzyme engineering strategies are applied to improve activity and co-factor regeneration for the production of functional molecules. Results Summary: The versatility of these enzymes has been harnessed to design de novo pathways for the production of molecules with unknown or non-existent natural biosynthetic pathways .
Scientific Field: Microbiology and Biotechnology Application Summary: The compound is investigated for its potential in the development of antimicrobial agents derived from lactic acid bacteria, particularly Lactiplantibacillus plantarum . Methods of Application: Genome mining techniques are used to identify genes responsible for postbiotic metabolites production. In vitro studies are conducted to test the antimicrobial activity of these metabolites. Results Summary: The cell-free supernatant of L. plantarum has shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae clinical isolates, indicating its potential as a source of new antimicrobials .
Scientific Field: Environmental Biotechnology Application Summary: The compound’s derivatives are used in advancing sustainable production technologies for lactic acid, which is a key component in the green chemical industry . Methods of Application: Novel bioprocess techniques, such as immobilization and simultaneous saccharification, are employed to enhance fermentation yield and productivity. Results Summary: Recent advances have led to increased concentration, yield, and productivity of lactic acid production, contributing to the development of environmentally friendly products .
Scientific Field: Molecular Biology Application Summary: The compound is explored for its role in enhancing gene delivery systems, particularly in the context of nucleic acid therapeutics . Methods of Application: Techniques such as protein engineering are applied to modify the compound for better interaction with genes, ensuring protection from nucleases and facilitating lysosomal escape. Results Summary: The modified compound has shown promise in improving the efficiency of gene delivery systems, which is crucial for gene therapy applications .
Scientific Field: Analytical Chemistry Application Summary: The compound is used in the development of analytical methods for the identification, separation, and quantification of various substances in complex biological matrices . Methods of Application: Various chromatographic and spectroscopic techniques are employed to analyze the presence and concentration of substances in lichen extracts, plasma, and pharmaceutical preparations. Results Summary: The developed methods have improved the sensitivity and accuracy of analytical processes, aiding in the study of biological and pharmaceutical samples .
(R)-tropic acid is a chiral monocarboxylic acid with the chemical formula C₉H₁₀O₃. It is an enantiomer of (S)-tropic acid and is structurally related to (S)-hydratropic acid. This compound is characterized by a hydroxyl group and a carboxylic acid group, making it a saturated compound. The presence of these functional groups contributes to its unique chemical and biological properties, distinguishing it from other similar compounds in the tropic acid family .
(R)-tropic acid exhibits significant biological activity, particularly in its role as a precursor in the synthesis of various alkaloids, including atropine and hyoscyamine. These alkaloids are known for their anticholinergic properties, which make them useful in medical applications such as treating motion sickness and muscle spasms . Furthermore, (R)-tropic acid has been studied for its potential effects on neurological pathways due to its structural similarity to neurotransmitters.
Several methods exist for synthesizing (R)-tropic acid:
(R)-tropic acid finds applications in various fields:
Research has indicated that (R)-tropic acid interacts with various biological systems. Studies have shown that it can influence neurotransmitter pathways, potentially affecting mood and cognitive functions. Its interactions with enzymes involved in metabolic pathways have also been explored, highlighting its importance in biochemical research .
(R)-tropic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
(S)-tropic acid | Enantiomer | Functions similarly but has different biological effects. |
Atropic acid | Structural derivative | Optically inactive; lacks chiral properties. |
Hyoscyamine | Alkaloid derivative | Exhibits stronger anticholinergic activity than (R)-tropic acid. |
Tropine | Tropane alkaloid | More complex structure with pronounced pharmacological effects. |
The uniqueness of (R)-tropic acid lies in its chiral nature and its specific role as a precursor for bioactive compounds, distinguishing it from its non-chiral counterparts and other related alkaloids.
The hydrolytic dynamic kinetic resolution (DKR) of β-lactones has emerged as a robust strategy for accessing enantiopure (R)-tropic acid. Racemic 3-phenyl-2-oxetanone (tropic acid β-lactone) undergoes rapid racemization under basic conditions, enabling DKR via chiral phase-transfer catalysts (PTCs). For example, Kawasaki et al. demonstrated that using a benzylquinidine-derived PTC (5) with a strongly basic anion-exchange resin (R$$_4$$N$$^+$$OH$$^-$$) in dichloromethane yielded (S)-tropic acid with 81% enantiomeric excess (ee) . However, pseudo-enantiomeric catalysts such as benzylcinchonidine (BnCD) invert selectivity, favoring (R)-tropic acid.
Key Data:
Catalyst | Solvent | Yield (%) | % ee (Configuration) |
---|---|---|---|
BnQD | CH$$2$$Cl$$2$$ | 85 | 81 (S) |
BnCD | CH$$2$$Cl$$2$$ | 85 | 66 (R) |
CF$$_3$$BnQN | Toluene | 77 | 62 (R) |
Source: Adapted from Shirai et al.
The mechanism involves hydroxide ion attack at the carbonyl carbon of the β-lactone, with enantioselectivity governed by π-π interactions between the catalyst’s quinoline moiety and the substrate’s phenyl group . DFT calculations revealed a 1.83 kcal/mol energy difference between transition states favoring (R)- or (S)-configurations .
Enzymatic hydrolysis using Candida antarctica lipase B (CAL-B) achieves high enantioselectivity for (R)-tropic acid. Hanefeld et al. reported that CAL-B preferentially hydrolyzes (R)-tropic acid butyl ester, leaving (S)-ester intact with >99% ee . The reaction proceeds via nucleophilic serine residues in the enzyme’s active site, which selectively recognize the (R)-enantiomer’s stereoelectronic profile.
Reaction Conditions:
Notably, β-lactone precursors are unsuitable for enzymatic resolution due to rapid non-enantioselective hydrolysis in aqueous media .
Chiral PTCs enable DKR of tropic acid esters under non-aqueous conditions. Tokunaga’s methodology, adapted for tropic acid, employs a cinchona alkaloid-derived PTC (11) and anhydrous basic resins to suppress racemization. For instance, Maruoka catalysts (13) modified with electron-withdrawing groups (e.g., CF$$_3$$) enhance (R)-selectivity by stabilizing transition states through electrostatic interactions .
Optimized Protocol:
The absence of water prevents competitive hydrolysis pathways, ensuring high enantiopurity .
The Ivanov reaction, employing Grignard reagents, remains a classical route to tropic acid. Recent advances use chiral 1,2-diaminocyclohexane (1,2-DACH) ligands to achieve asymmetric additions. For example, (R)-tropic acid was synthesized via Grignard addition to phenylacetic acid dianions with 94% ee using ligand (R,R)-L12 .
Mechanistic Insight:
This method’s scalability is limited by the need for stoichiometric chiral ligands .
The biosynthesis of (R)-tropic acid in Solanaceae plants, including Atropa belladonna and Datura stramonium, originates from the aromatic amino acid phenylalanine. Phenylalanine undergoes transamination via a specialized aromatic amino acid aminotransferase (ArAT), designated Ab-ArAT4 in A. belladonna, which catalyzes the conversion of phenylalanine to phenylpyruvate [1]. Unlike canonical ArAT enzymes that utilize 2-oxoglutarate as a cosubstrate, Ab-ArAT4 exhibits a strong substrate preference for 4-hydroxyphenylpyruvate, enabling simultaneous contributions to both primary phenylalanine metabolism and specialized tropane alkaloid biosynthesis [1].
Phenylpyruvate is subsequently reduced to (R)-phenyllactic acid through NADPH-dependent dehydrogenases. Isotopic labeling studies in Datura stramonium demonstrated that (R)-phenyllactic acid serves as the direct precursor for (R)-tropic acid, with enantioselective incorporation into the tropoyl ester moiety of hyoscyamine and scopolamine [2]. This pathway highlights the metabolic channeling of primary metabolites into specialized alkaloid biosynthesis in Solanaceae roots, where tropane alkaloid production is localized.
The conversion of (R)-phenyllactic acid to (R)-tropic acid involves an intramolecular rearrangement characterized by the migration of a hydroxyl group and decarboxylation. Feeding experiments with isotopically labeled (R)-3-phenyllactic acid in Datura stramonium revealed that the (R)-enantiomer is preferentially incorporated into the (S)-tropic acid moiety of hyoscyamine, suggesting stereochemical inversion during the rearrangement [2]. Nuclear magnetic resonance (NMR) analysis of hyoscyamine derived from [13C]-labeled phenyllactic acid confirmed retention of the carbon skeleton, excluding fragmentation-recombination mechanisms [2].
The rearrangement is enzymatically mediated by a putative tropine:(R)-phenyllactate esterase, which generates an intermediate acyl-enzyme complex. Molecular modeling proposes that this enzyme stabilizes a keto-enol tautomer of phenyllactate, facilitating hydroxyl migration and decarboxylation to yield tropic acid [2]. This mechanism aligns with the observed retention of the phenyl group’s stereochemistry and the loss of the carboxyl carbon as CO2.
Certain Pseudomonas species, including Pseudomonas sp. strain AT3, metabolize (R)-tropic acid as a carbon source via a divergent pathway from plants. Tropic acid dehydrogenase, a NAD+-dependent enzyme purified from Pseudomonas sp. AT3, oxidizes (R)-tropic acid to phenylacetaldehyde through a decarboxylation-coupled reaction [6]. This enzyme exhibits broad substrate specificity, accepting both enantiomers of tropic acid but showing higher catalytic efficiency for the (R)-form [6].
The microbial pathway diverges further with phenylacetaldehyde dehydrogenase converting phenylacetaldehyde to phenylacetic acid, which enters β-oxidation or the phenylacetyl-CoA catabolic pathway [6]. Genomic analyses of Burkholderia xenovorans LB400 revealed homologous gene clusters (paaGHIJKR, paaANEBDF) induced during phenylacetate metabolism, suggesting conservation of this pathway in proteobacteria [3]. Unlike plant systems, microbial metabolism of tropic acid does not contribute to secondary metabolite synthesis but instead facilitates aromatic compound degradation.
Littorine, an ester of tropine and (R)-phenyllactic acid, serves as the immediate precursor to hyoscyamine and scopolamine in Solanaceae. Silencing of littorine synthase in A. belladonna roots abolishes hyoscyamine production, confirming its indispensability [1]. The conversion of littorine to hyoscyamine involves a radical-mediated rearrangement catalyzed by a cytochrome P450 enzyme (CYP80F1), which cleaves the ester bond and facilitates hydroxyl group migration to form (R)-tropic acid [1] [2].